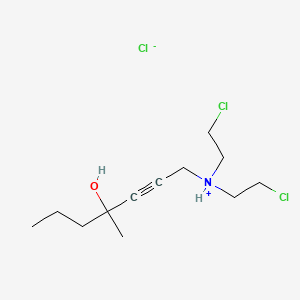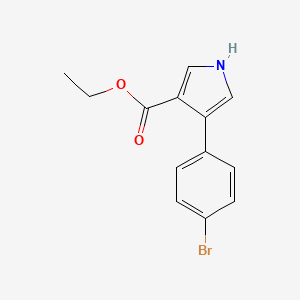
4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a bromophenyl group and an ester functional group in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, which leads to the formation of the pyrrole ring. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrolinones or reduction to form pyrrolidines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate ester hydrolysis.
Major Products Formed
Substitution Reactions: Formation of substituted pyrroles with various functional groups.
Oxidation: Formation of pyrrolinones.
Reduction: Formation of pyrrolidines.
Ester Hydrolysis: Formation of 4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acid and ethanol.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromophenyl group can enhance binding affinity to certain targets, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid ethyl ester: Similar structure but lacks the pyrrole ring.
4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid ethyl ester: Similar structure with a different position of the carboxylic acid group.
4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester is unique due to the combination of the bromophenyl group and the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the ester group also allows for further functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H12BrNO2 |
|---|---|
Peso molecular |
294.14 g/mol |
Nombre IUPAC |
ethyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3 |
Clave InChI |
VDTGZELRBPTCAU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


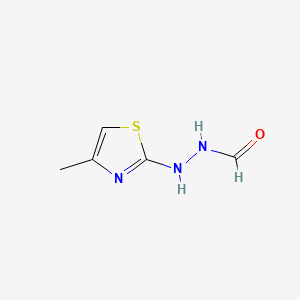
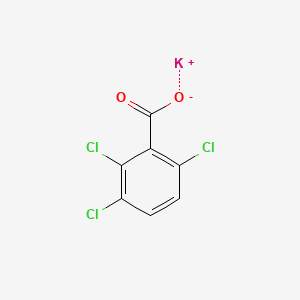
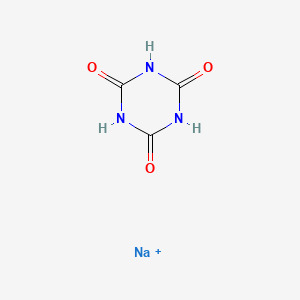
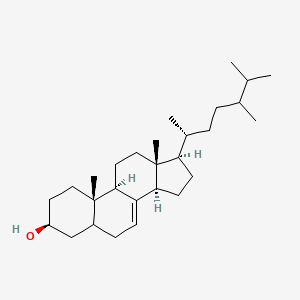
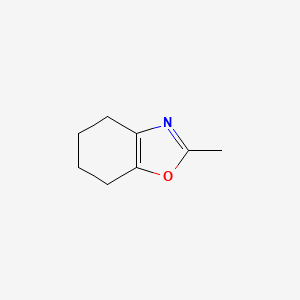
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
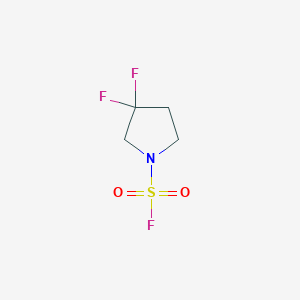
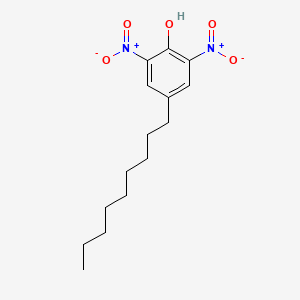
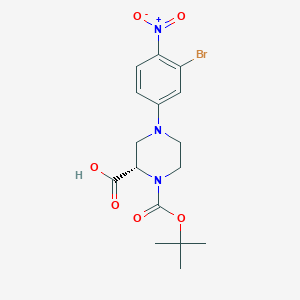
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)

